molecular formula C7H9ClOS B3255838 3-Chloro-1-(2-thienyl)-1-propanol CAS No. 260354-12-9

3-Chloro-1-(2-thienyl)-1-propanol

Cat. No. B3255838
CAS RN: 260354-12-9
M. Wt: 176.66 g/mol
InChI Key: YISRPYKYTBBHBK-UHFFFAOYSA-N
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Description

3-Chloro-1-(2-thienyl)-1-propanone is a chemical compound with the molecular formula C7H7ClOS . It has a molecular weight of 174.65 . It’s used for proteomics research .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, have been used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . Another study reported the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide .


Molecular Structure Analysis

The molecular structure of 3-Chloro-1-(2-thienyl)-1-propanone consists of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 1 oxygen atom, and 1 sulfur atom .


Chemical Reactions Analysis

In terms of chemical reactions, the catalytic protodeboronation of pinacol boronic esters has been reported . This process involves a radical approach and is paired with a Matteson–CH2–homologation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-1-(2-thienyl)-1-propanone include a predicted melting point of 62.08° C, a predicted boiling point of 294.1° C at 760 mmHg, a predicted density of 1.3 g/cm3, and a predicted refractive index of n20D 1.55 .

Scientific Research Applications

Synthesis and Chemical Properties

3-Chloro-1-(2-thienyl)-1-propanol is a chemical compound utilized in various scientific research applications. One of its primary uses is in the synthesis of other chemicals. For instance, it is prepared through the Friedel-Crafts acylation of thiophene and 3-chloropropanyl chloride. Researchers have investigated the effects of various factors on this reaction, including the catalyst used, feedstock dosage, reaction temperature, reaction time, solvent, and the method of addition. These studies are critical for optimizing the conditions to achieve high purity and yield of the final product​​.

Biotechnological Applications

In biotechnology, this compound has been used in the development of continuous asymmetric ketone reduction processes. Such processes are crucial for the production of chiral precursors for numerous antidepressants, including tomoxetine. A high enantiomeric excess of (S)-3-chloro-1-phenylpropanol, an important chiral precursor, can be achieved by asymmetric reduction using specific microorganisms like Saccharomyces cerevisiae. This method involves immobilizing the cells in calcium alginate and optimizing various conditions such as sodium alginate concentration, bead diameter, temperature, and re-culture time to enhance the enantioselectivity and conversion rate​​.

Industrial and Pharmaceutical Significance

The importance of this compound extends to its role in the pharmaceutical industry. It serves as an intermediate in the synthesis of certain drugs. The compound's ability to be converted into different forms and derivatives makes it a valuable tool in drug development and synthesis. The precise manipulation of its chemical structure allows for the creation of a variety of compounds with potential therapeutic applications.

Availability and Information Resources

For researchers and scientists interested in working with this compound, detailed information about its structure, properties, and applications is available on platforms like PubChem. Such resources provide comprehensive data on various chemical compounds, aiding in research and development activities across multiple scientific disciplines​​.

Future Directions

The future directions of research involving 3-Chloro-1-(2-thienyl)-1-propanone could involve further exploration of its synthesis and potential applications. For instance, the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug, was achieved with excellent enantioselectivity . This suggests potential applications in the pharmaceutical industry.

properties

IUPAC Name

3-chloro-1-thiophen-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISRPYKYTBBHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Huiling et al. describe a preparation of (S)-(−)-3-N-methylamino-1-(2-thienyl)-1-propanol from thiophene. Thiophene is converted with 3-chloropropanoyl chloride in the presence of tin tetrachloride in benzene to 3-chloro-1-(2-thienyl)-1-propanone, which is reduced with sodium borohydride in ethanol to 3-chloro-1-(2-thienyl)-1-propanol. Kinetic resolution by transesterification using vinyl butanoate and lipase B from Candida antarctica as catalyst in hexane yielded (S)-3-chloro-1-(2-thienyl)-1-propanol, which is converted to (5)-3-iodo-1-(2-thienyl)-1-propanol using sodium iodide in acetone. Subsequent treatment with methylamine in tetrahydrofuran afforded (S)-(−)-3-N-methylamino-1-(2-thienyl)-1-propanol.
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Synthesis routes and methods II

Procedure details

For example, a method is known wherein 1-(2-thienyl)-3-chloropropan-1-one is reduced using sodium borohydride in ethanol to obtain 3-chloro-1-(2-thienyl)-1-propanol, halogen exchange is subsequently conducted in acetone using sodium iodide to obtain 3-iodo-1-(2-thienyl)-1-propanol, and then this is reacted with a monomethylamine aqueous solution in tetrahydrofuran (CHIRALITY, 12, 26-29 (2000)). However, since the raw material used in this method is 1-(2-thienyl)-3-chloropropan-1-one, which is a very unstable compound, this method is not industrially applicable.
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Synthesis routes and methods III

Procedure details

In this example, thiophene is used as the starting material to be acylated by Friedel-Crafts reaction so as to form 3-chloro-1-(2-thienyl)-propanone. Hydride reduction of this propanone forms racemic 3-chloro-1-(2-thienyl)-propan-1-ol. Racemic 3-chloro-1-(2-thienyl)-propan-1-ol is then resolved via enzymatic transesterification to form (S)-(−)-3-chloro-1-(2-thienyl)-propan-1-ol. Subsequently, the resulting chiral chloropropanol is aminated to form (S)-(−)-3-methylamino-1-(2-thienyl)-propan-1-ol with methylamine. In this process, the yield of enzymatic resolution is very low (35%). In addition, large excess, 20 equivalents, of methylamine is required for the amination reaction and the overall yield is low (24%), which renders this process economically less competitive.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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